N-(4-hydroxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide
Overview
Description
N-(4-hydroxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a hydroxyphenyl group and a nitro-dioxoisoindolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide linkage through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong acids or bases, and specific solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide and phenyl derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding, while the nitro-dioxoisoindolyl group may interact with electron-rich sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)benzamide: Lacks the nitro-dioxoisoindolyl group, making it less complex.
4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide: Lacks the hydroxyphenyl group, affecting its hydrogen bonding capabilities.
Uniqueness
N-(4-hydroxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide is unique due to the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c25-16-8-3-13(4-9-16)22-19(26)12-1-5-14(6-2-12)23-20(27)17-10-7-15(24(29)30)11-18(17)21(23)28/h1-11,25H,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWHURACOUQMDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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